molecular formula C15H19BrN4 B1524978 1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide CAS No. 1311317-00-6

1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide

Cat. No.: B1524978
CAS No.: 1311317-00-6
M. Wt: 335.24 g/mol
InChI Key: VIJVTWRWKBIKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms, and a diazepane ring, which is a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide typically involves multiple steps. One common synthetic route starts with the reaction of 6-phenylpyridazin-3(2H)-one with 1,4-diazepane under acidic conditions. The reaction mixture is then subjected to hydrobromic acid to yield the desired hydrobromide salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction: Reduction reactions can yield reduced derivatives of the compound.

  • Substitution: Substitution reactions can lead to the formation of different substituted derivatives.

Scientific Research Applications

1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has shown potential as a bioactive molecule in various biological assays.

  • Medicine: It has been investigated for its pharmacological properties, including potential use as an antifungal, antibacterial, or anticancer agent.

  • Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide can be compared to other similar compounds, such as:

  • N1-(6-Phenylpyridazin-3-yl)ethane-1,2-diamine: This compound has a similar pyridazine ring but differs in the presence of the diazepane ring.

  • 5-Chloro-6-Phenylpyridazin-3(2H)-one: This compound features a chloro substituent on the pyridazine ring, which can affect its chemical properties and biological activity.

Uniqueness: this compound is unique due to its combination of the pyridazine and diazepane rings, which can impart distinct chemical and biological properties compared to other similar compounds.

Conclusion

This compound is a versatile compound with potential applications in various fields. Its unique structure and reactivity make it an interesting subject for further research and development.

Properties

IUPAC Name

1-(6-phenylpyridazin-3-yl)-1,4-diazepane;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4.BrH/c1-2-5-13(6-3-1)14-7-8-15(18-17-14)19-11-4-9-16-10-12-19;/h1-3,5-8,16H,4,9-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJVTWRWKBIKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NN=C(C=C2)C3=CC=CC=C3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide
Reactant of Route 2
Reactant of Route 2
1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide
Reactant of Route 3
1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide
Reactant of Route 4
1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide
Reactant of Route 5
1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide
Reactant of Route 6
1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.